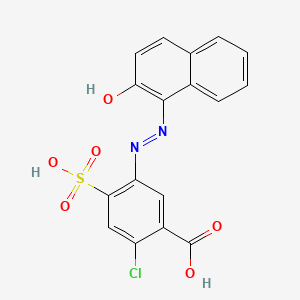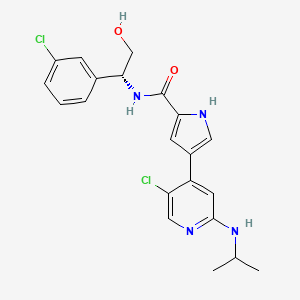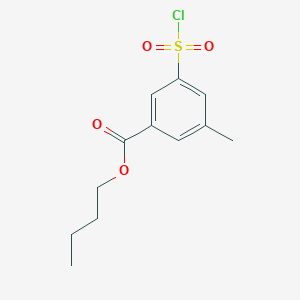
Butyl 3-(chlorosulfonyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(chlorosulfonyl)-5-methylbenzoate typically involves the esterification of 3-(chlorosulfonyl)-5-methylbenzoic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(chlorosulfonyl)-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Butyl 3-(sulfonyl)-5-methylbenzoate.
Oxidation: Butyl 3-(chlorosulfonyl)-5-carboxybenzoate.
Applications De Recherche Scientifique
Butyl 3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting sulfonamide functional groups.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Butyl 3-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 3-(sulfonyl)-5-methylbenzoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Butyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group on the benzene ring.
Butyl 3-(chlorosulfonyl)-4-methylbenzoate: The methyl group is positioned differently on the benzene ring.
Uniqueness
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClO4S |
|---|---|
Poids moléculaire |
290.76 g/mol |
Nom IUPAC |
butyl 3-chlorosulfonyl-5-methylbenzoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-4-5-17-12(14)10-6-9(2)7-11(8-10)18(13,15)16/h6-8H,3-5H2,1-2H3 |
Clé InChI |
HKHOMXRXOQHRLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


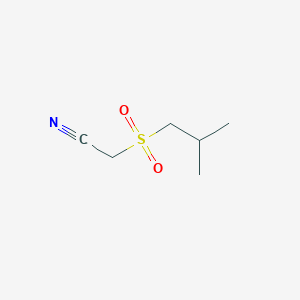
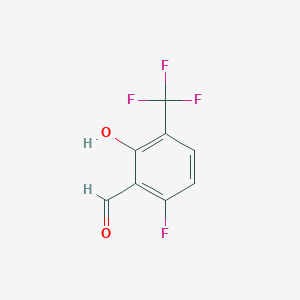
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)

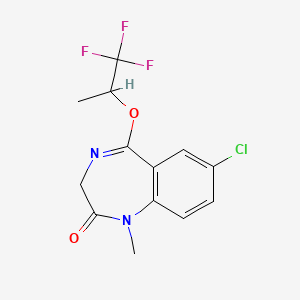
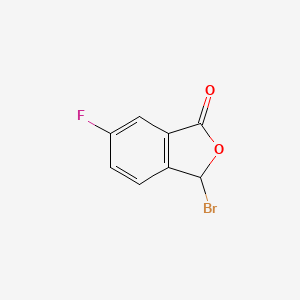
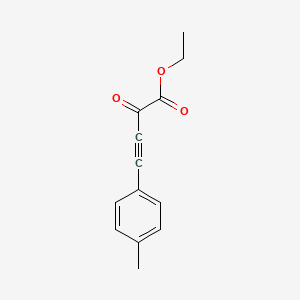
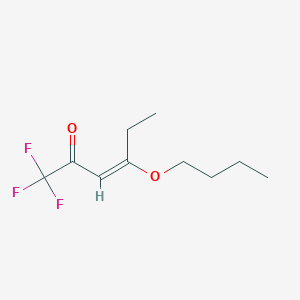
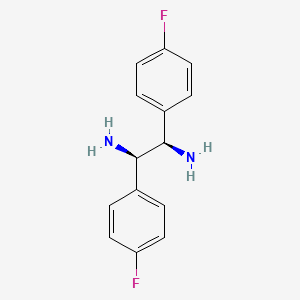
![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
